molecular formula C19H14Cl2FN3O B1450954 NITD-609 Enantiomer CAS No. 1193314-24-7

NITD-609 Enantiomer

Cat. No. B1450954
M. Wt: 390.2 g/mol
InChI Key: CKLPLPZSUQEDRT-YLVJLNSGSA-N
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Description

NITD-609 Enantiomer is an enantiomer of NITD-609, which is a spironone drug with antimalarial activity .


Molecular Structure Analysis

The molecular formula of NITD-609 Enantiomer is C19H14Cl2FN3O . The InChI code is 1S/C19H14Cl2FN3O/c1-8-4-11-10-6-14 (22)13 (21)7-16 (10)23-17 (11)19 (25-8)12-5-9 (20)2-3-15 (12)24-18 (19)26/h2-3,5-8,23,25H,4H2,1H3, (H,24,26)/t8-,19+/m1/s1 . The Canonical SMILES is CC1CC2=C (C3 (N1)C4=C (C=CC (=C4)Cl)NC3=O)NC5=CC (=C (C=C25)F)Cl .


Physical And Chemical Properties Analysis

NITD-609 Enantiomer has a molecular weight of 390.2 g/mol . The compound has a XLogP3-AA value of 3.9, indicating its lipophilicity . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 0 rotatable bonds . The exact mass and monoisotopic mass of the compound are 389.0497956 g/mol . The topological polar surface area of the compound is 56.9 Ų . The compound has 26 heavy atoms .

Scientific Research Applications

Enantiomeric Separation and Analysis

  • Enantiomeric Resolution Materials : Recent advancements have focused on the development of materials and methods for enantio-selective recognition and separation. This includes the synthesis of homochiral materials at the nanoscale, demonstrating potential for high-throughput enantiomeric separation methods (Wang & Wei, 2015).
  • Chiral Catalysts : The selective synthesis of chiral compounds, rather than as mixtures of enantiomers, is a significant area of chemical research. Drawing inspiration from nature, chemists have developed synthetic small-molecule catalysts achieving high levels of selectivity for the formation of one enantiomeric form over another, with applications spanning from drug synthesis to materials science (Yoon & Jacobsen, 2003).

Environmental and Material Science Applications

  • Chiral Environmental Pollutants : Enantiomeric fractions (EFs) are extensively used in environmental pollutant research, offering insights into biochemical weathering through the quantification of enantiomeric composition. The methodology for determining EFs is critical for accurate interpretation of data related to environmental pollutants (Asher et al., 2009).
  • Enantioselective Sensing and Separation : Enantio-differentiating chemosensor systems developed through chiral functionalization of graphene field-effect transistors (GFETs) exhibit high enantioselectivity in detecting natural acyclic monoterpenoid enantiomers. This highlights the potential for chiral discrimination in biomedical research and the pharmaceutical industry using advanced materials (Shang et al., 2018).

Safety And Hazards

The safety information for NITD-609 Enantiomer indicates that it has GHS07 pictograms. The signal word is “Warning”. The hazard statements are H315, H319, and H335. The precautionary statements are P261, P305+351+338, and P302+352 .

properties

IUPAC Name

(3S,3'R)-5,7'-dichloro-6'-fluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2FN3O/c1-8-4-11-10-6-14(22)13(21)7-16(10)23-17(11)19(25-8)12-5-9(20)2-3-15(12)24-18(19)26/h2-3,5-8,23,25H,4H2,1H3,(H,24,26)/t8-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLPLPZSUQEDRT-YLVJLNSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C([C@@]3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NITD-609 Enantiomer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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